

# Technical Guide: Spectroscopic Characterization of Z-Leu-Met-OH

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## Compound of Interest

Compound Name: Z-LEU-MET-OH

CAS No.: 18830-16-5

Cat. No.: B096783

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## Executive Summary

**Z-Leu-Met-OH** (N-benzyloxycarbonyl-L-leucyl-L-methionine) is a critical dipeptide intermediate often employed in the synthesis of protease inhibitors, formylated peptides (e.g., f-Met-Leu-Phe analogues), and enzyme substrates.<sup>[1]</sup> Its structural integrity is defined by the hydrophobic leucine side chain, the sulfur-containing methionine thioether, and the acid-labile benzyloxycarbonyl (Z or Cbz) protecting group.

This guide provides a rigorous spectroscopic profile for **Z-Leu-Met-OH**, synthesizing data from nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). It is designed to serve as a self-validating reference for confirmation of identity and purity in synthetic workflows.

Compound Attribute	Details
IUPAC Name	(2S)-2-[[[(2S)-2-(benzyloxycarbonylamino)-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid
CAS Number	18830-16-5
Molecular Formula	C H N O S
Molecular Weight	396.50 g/mol
Appearance	White to off-white crystalline powder

## Molecular Architecture & Theoretical Basis

The spectroscopic signature of **Z-Leu-Met-OH** is dictated by three distinct structural domains. Understanding these domains is essential for interpreting the spectral data:

- **Z-Group (N-terminus):** Provides strong aromatic signals in NMR and characteristic carbamate carbonyl bands in IR.
- **Leucine Residue:** Contributes high-field aliphatic multiplets and diastereotopic methyl signals.
- **Methionine Residue (C-terminus):** Features the distinct S-methyl singlet and the free carboxylic acid, which significantly influences the chemical shift of the -proton depending on pH and solvent.

## Mass Spectrometry (MS) Profiling Ionization & Fragmentation Logic

In Electrospray Ionization (ESI) positive mode, **Z-Leu-Met-OH** typically forms a protonated molecular ion

and a sodiated adduct

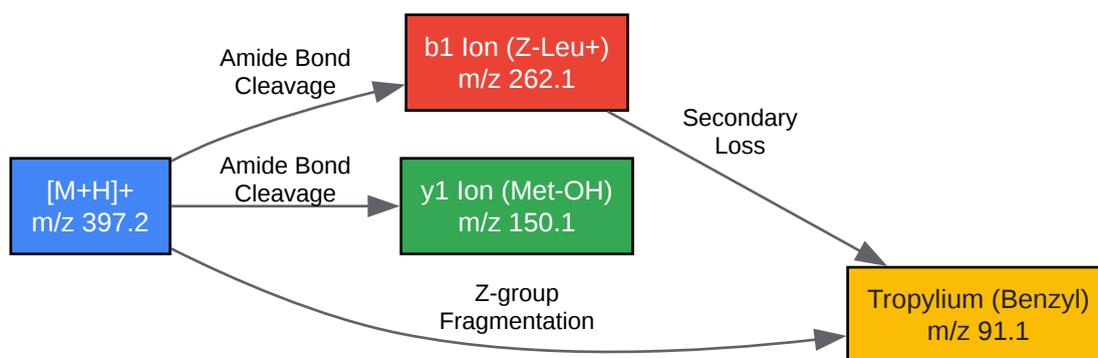
. Fragmentation patterns (MS/MS) follow standard peptide bond cleavage rules, primarily generating b-ions (N-terminal fragments) and y-ions (C-terminal fragments).

## Expected MS Data

Ion Type	m/z (Monoisotopic)	Interpretation
	397.2	Protonated molecular ion (Base Peak).
	419.2	Sodium adduct, common in non-desalted samples.
Fragment	91.1	Tropylium ion (C H ) , characteristic of the Z-group benzyl moiety.
Fragment	262.1	b ion: [Z-Leu] acylium ion. Cleavage at Leu-Met amide bond.
Fragment	104.0	Methionine immonium ion minus NH (characteristic of Met side chain loss).

## Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways expected in collision-induced dissociation (CID).



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Figure 1: Predicted ESI-MS/MS fragmentation pathway for **Z-Leu-Met-OH**.

## Infrared Spectroscopy (IR) Fingerprinting

IR spectroscopy is particularly useful for verifying the integrity of the Z-protecting group and the carboxylic acid state.

### Functional Group Analysis[4]

- Amide A (NH Stretch): A broad band at 3300–3350 cm

indicates hydrogen-bonded N-H stretching.

- Carbonyl Region (1650–1750 cm

): This is the most diagnostic region.

- 1715–1690 cm

: Urethane C=O stretch (Z-group).

- 1720–1700 cm

: Free carboxylic acid C=O stretch (often overlaps with urethane).

- 1660–1650 cm

: Amide I band (Peptide bond C=O).

- 1550–1530 cm

: Amide II band (N-H bend/C-N stretch).

Frequency (cm )	Assignment	Structural Origin
3300 (br)	(N-H)	Amide/Urethane NH
2950–2850	(C-H)	Aliphatic CH /CH (Leu/Met side chains)
1715	(C=O)	Z-carbamate & -COOH (dimer)
1655	(C=O)	Amide I (Leu-Met bond)
1540	(N-H)	Amide II
695 & 740	(C-H)	Mono-substituted benzene ring (Z-group)

## Nuclear Magnetic Resonance (NMR) Elucidation

The NMR data presented below assumes a solvent of DMSO-d

at 300 K. This solvent is preferred for peptides to prevent aggregation and exchange of amide protons.

### H NMR Assignment Strategy

The spectrum is characterized by the distinct aromatic region (Z-group), the downfield amide protons, and the aliphatic side chains.

Key Diagnostic Signals:

- Z-Methylene: A sharp singlet (or AB quartet) near 5.0 ppm.

- Met Methyl: A sharp singlet near 2.0 ppm (distinct from solvent peaks).
- Leu Methyls: Two doublets (appearing as a dd or m) near 0.85 ppm.

## H NMR Data Table (DMSO-d )

(ppm)	Multiplicity	Integral	Assignment	Coupling ( )
12.60	br s	1H	-COOH	Exchangeable
8.15	d	1H	Met-NH	Hz
7.50	d	1H	Leu-NH (Z-NH)	Hz
7.30–7.38	m	5H	Z-Aromatic (Ph-H)	-
5.03	s	2H	Z-CH	-
4.35	m	1H	Met -CH	-
4.08	m	1H	Leu -CH	-
2.45	t	2H	Met -CH	-
2.02	s	3H	Met S-CH	Singlet
1.90/1.75	m	2H	Met -CH	Complex m
1.60	m	1H	Leu -CH	-
1.45	m	2H	Leu -CH	-

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0.88/0.84	dd	6H	Leu -CH	Hz
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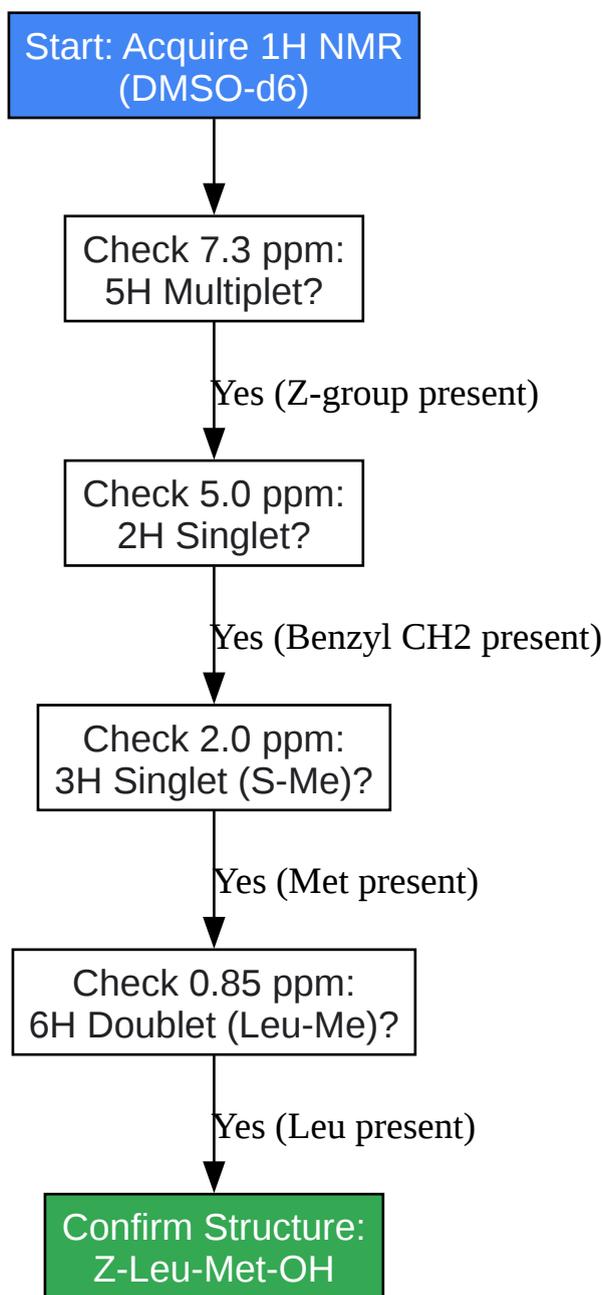
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> Note: Chemical shifts may vary by

0.05 ppm depending on concentration and temperature. The COOH proton is often broad or invisible if the sample contains residual water.

## NMR Assignment Workflow

The following workflow describes the logic for assigning the spectrum of an unknown sample suspected to be **Z-Leu-Met-OH**.



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Figure 2: Step-by-step logic for NMR structural confirmation.

## Experimental Protocols

### Sample Preparation for NMR

- Mass: Weigh approximately 5–10 mg of **Z-Leu-Met-OH**.

- Solvent: Add 600  $\mu$ L of DMSO-d (99.9% D).
  - Why DMSO? **Z-Leu-Met-OH** is hydrophobic due to the Z-group and Leu side chain; CDCl<sub>3</sub> may cause broadening of amide peaks due to aggregation.
- Tube: Transfer to a clean 5 mm NMR tube.
- Acquisition: Acquire 16–32 scans with a 1-second relaxation delay to ensure quantitative integration of the methyl singlets.

## Quality Control & Troubleshooting

- Impurity - Methionine Sulfoxide: If a singlet appears at ~2.6 ppm, the methionine sulfur has oxidized to the sulfoxide ( ). This is a common degradation product in older samples.
- Impurity - Benzyl Alcohol: If the Z-group cleavage has occurred, a singlet at 4.5 ppm (Benzyl alcohol CH ) may appear distinct from the urethane CH at 5.0 ppm.
- Racemization: Check the -proton signals. Splitting or "shouldering" of the -proton multiplets often indicates racemization (D-Leu or D-Met contaminants), usually appearing slightly upfield or downfield of the main L-L isomer peaks.

## References

- PubChem. (n.d.). Compound Summary: **Z-Leu-Met-OH** (CAS 18830-16-5). National Library of Medicine. Retrieved from [\[Link\]](#)(Note: Search by CAS for specific entry).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for peptide chemical shift prediction).
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Authoritative source for amino acid residue assignments).

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